Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H20N2O3 . It is a derivative of piperidine, a six-membered heterocyclic amine, and features both amino and hydroxymethyl functional groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Amino and hydroxymethyl groups are introduced via substitution reactions. For instance, hydroxymethylation can be achieved using formaldehyde and a suitable base.
Esterification: The carboxylic acid group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods: Industrial production methods for this compound often involve optimized versions of the synthetic routes mentioned above. These methods may include:
Catalytic Hydrogenation: To introduce the amino group.
Continuous Flow Chemistry: For efficient and scalable synthesis.
Purification Techniques: Such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products:
Oxidation: Formation of 3-Amino-4-carboxypiperidine.
Reduction: Formation of 3-Amino-4-hydroxymethyl-piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions due to its functional groups.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Biochemical Pathways: Investigated for its role in various biochemical pathways.
Medicine:
Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds.
Therapeutic Agents: Potential use in developing therapeutic agents for various diseases.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Applied in the production of fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This modulation can affect various biochemical pathways and physiological processes .
Comparison with Similar Compounds
- 3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid methyl ester
- 3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid ethyl ester
- 3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid propyl ester
Comparison:
- Structural Differences: The primary difference lies in the ester group attached to the carboxylic acid. The benzyl ester has a benzyl group, while the others have methyl, ethyl, or propyl groups.
- Reactivity: The benzyl ester may exhibit different reactivity and stability compared to its methyl, ethyl, and propyl counterparts.
- Applications: While all these compounds can be used as building blocks in synthesis, the benzyl ester may have unique applications due to its aromatic benzyl group .
Properties
IUPAC Name |
benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGMZFXMCXZRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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